molecular formula C14H10N2O2S B1193317 NRT-870-59

NRT-870-59

Cat. No. B1193317
M. Wt: 270.306
InChI Key: IGPZTAJCUQIMOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

NRT-870-59 is a the first potent and selective small molecule inhibitor for PTP4A3 versus PTP4A2, not inhibiting CDC25B at concentrations less than 1μM.

Scientific Research Applications

  • Neutron Radiography in Ancient Arts : A study by Masuzawa et al. (1987) demonstrated the application of neutron radiography testing (NRT) to various ancient relics, highlighting its effectiveness in identifying unobserved organic objects in bronze fine arts (Masuzawa et al., 1987).

  • Educational Research Standards : Thomas, Pedersen, and Finson (2001) validated the Draw-A-Science-Teacher-Test Checklist (DASTT-C), emphasizing the importance of hands-on and inquiry-based science learning as advocated by the National Science Education Standards (Thomas, Pedersen, & Finson, 2001).

  • Noise Radar Technology in Science : Research by Lukin (1998) focused on the development of noise radar technology (NRT) for the millimeter waveband, highlighting its applications in electronic systems and radar technology (Lukin, 1998).

  • Primary Radiation Damage in Materials : Nordlund et al. (2018) reviewed the primary radiation damage in materials, discussing the Norgett-Robinson-Torrens (NRT) displacements per atom model and its implications across various materials (Nordlund et al., 2018).

  • Personnel Dosimetry Using Thermoluminescent Dosimeters : Cusimano and Cipperley (1968) developed a dosimetry system at the National Reactor Testing Station (NRTS) using thermoluminescence, which has applications in monitoring personnel exposed to radiation (Cusimano & Cipperley, 1968).

properties

Product Name

NRT-870-59

Molecular Formula

C14H10N2O2S

Molecular Weight

270.306

IUPAC Name

7-Imino-5-methyl-2-phenylthieno[3,2-c]pyridine-4,6(5H,7H)-dione

InChI

InChI=1S/C14H10N2O2S/c1-16-13(17)9-7-10(8-5-3-2-4-6-8)19-12(9)11(15)14(16)18/h2-7,15H,1H3

InChI Key

IGPZTAJCUQIMOK-UHFFFAOYSA-N

SMILES

O=C1C(C=C(C2=CC=CC=C2)S3)=C3C(C(N1C)=O)=N

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

NRT-870-59

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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